In Vivo Leukemia Burden Suppression: YX-2-107 vs. Palbociclib in TKI-Resistant Ph+ ALL Xenografts
YX-2-107 demonstrates comparable or superior in vivo efficacy in suppressing leukemia burden compared to the FDA-approved CDK4/6 inhibitor palbociclib [1][2]. Critically, this efficacy extends to tyrosine kinase inhibitor (TKI)-resistant primary Ph+ ALL cells, a context in which conventional inhibitors have diminished therapeutic utility [1].
| Evidence Dimension | Leukemia burden suppression |
|---|---|
| Target Compound Data | Markedly suppressed leukemia burden; effect comparable or superior to palbociclib |
| Comparator Or Baseline | Palbociclib (CDK4/6 enzymatic inhibitor) |
| Quantified Difference | Comparable or superior suppression |
| Conditions | Mouse xenograft model using de novo or TKI-resistant primary Ph+ ALL cells; YX-2-107 dosed at 150 mg/kg i.p. daily for 3 days |
Why This Matters
Confirms that YX-2-107 provides in vivo therapeutic benefit in the TKI-resistant setting, a clinically relevant advantage over palbociclib for researchers modeling relapsed/refractory Ph+ ALL.
- [1] De Dominici M, Porazzi P, Xiao Y, Chao A, Tang HY, Kumar G, et al. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -independent effects by CDK6-specific PROTACs. Blood. 2020; 135(18):1560-1573. View Source
- [2] Porazzi P, De Dominici M, Salvino J, Calabretta B. Targeting the CDK6 Dependence of Ph+ Acute Lymphoblastic Leukemia. Genes. 2021; 12(9):1355. View Source
